molecular formula C14H18N4O B4454385 N-benzyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide

N-benzyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide

Cat. No.: B4454385
M. Wt: 258.32 g/mol
InChI Key: HHNFYJNSNXLSEX-UHFFFAOYSA-N
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Description

N-benzyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a triazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl chloride can react with the triazole derivative in the presence of a base like potassium carbonate.

    Formation of the Propanamide Moiety: The final step involves the reaction of the benzylated triazole with a propanoyl chloride derivative to form the propanamide moiety. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various benzyl-substituted derivatives.

Scientific Research Applications

N-benzyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

N-benzyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide can be compared with other triazole derivatives:

    N-benzyl-1,2,4-triazole: Lacks the propanamide moiety, making it less versatile in terms of chemical reactivity.

    3,5-Dimethyl-1,2,4-triazole: Lacks the benzyl and propanamide groups, reducing its potential for biological activity.

    N-benzyl-3-(1,2,4-triazol-1-yl)propanamide: Similar structure but without the dimethyl groups, which can affect its steric and electronic properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler triazole derivatives.

Properties

IUPAC Name

N-benzyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-11-16-12(2)18(17-11)9-8-14(19)15-10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNFYJNSNXLSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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